3-Dibenzothiophen-3-ylpropanoic acid
Description
3-Dibenzothiophen-3-ylpropanoic acid is a heterocyclic aromatic compound featuring a dibenzothiophene core fused to a propanoic acid moiety. The dibenzothiophene system consists of two benzene rings fused to a central thiophene ring, imparting unique electronic and steric properties.
Properties
Molecular Formula |
C15H12O2S |
|---|---|
Molecular Weight |
256.3 g/mol |
IUPAC Name |
3-dibenzothiophen-3-ylpropanoic acid |
InChI |
InChI=1S/C15H12O2S/c16-15(17)8-6-10-5-7-12-11-3-1-2-4-13(11)18-14(12)9-10/h1-5,7,9H,6,8H2,(H,16,17) |
InChI Key |
LXRNOQISWWOGHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C=C(C=C3)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Dibenzothiophen-3-ylpropanoic acid typically involves the following steps:
Benzothiophene Derivation: The starting material, benzothiophene, undergoes a series of reactions to introduce the propanoic acid group.
Functional Group Transformation: Various reagents and catalysts are employed to facilitate the transformation of functional groups, ensuring the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure efficiency and cost-effectiveness. Continuous flow processes and automated systems are often employed to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 3-Dibenzothiophen-3-ylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various electrophiles and nucleophiles are employed depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
The search results provide information on the applications of compounds containing dibenzothiophene structures and related compounds, but do not offer specific data tables or case studies for 3-Dibenzothiophen-3-ylpropanoic acid.
Scientific Research Applications
- Pharmaceutical Development The unique structure of this compound may lead to the development of novel therapeutic agents for treating infections or inflammatory diseases. Compounds containing a biphenyl nucleus have demonstrated noteworthy biological activities, such as the antipyretic properties of fenbufen and flurbiprofen, which are non-steroidal anti-inflammatory drugs (NSAIDs) .
- Medicinal Chemistry: Research indicates that compounds containing dibenzothiophene structures have potential pharmaceutical properties.
- Material Science: this compound has potential applications in material science.
Interaction Studies
Interaction studies are vital for understanding the biological mechanisms and potential therapeutic effects of this compound. These studies often focus on:
- Protein binding assays
- Cellular uptake mechanisms
- Metabolic pathways
Related Compounds and Applications
Mechanism of Action
The mechanism by which 3-Dibenzothiophen-3-ylpropanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties, based on the provided evidence:
Key Comparative Insights:
Electronic Effects: The dibenzothiophene core in 3-Dibenzothiophen-3-ylpropanoic acid introduces electron-rich sulfur atoms, enhancing aromatic stability compared to simpler thiophene derivatives (e.g., compounds in ). This may influence acidity, with the carboxylic acid group likely exhibiting lower pKa than hydroxylated analogs (e.g., ).
Steric Considerations: The fused dibenzothiophene system increases steric bulk relative to monocyclic thiophene or phenyl derivatives (e.g., or ). This could reduce solubility in polar solvents but improve binding affinity in pharmaceutical targets.
Functional Group Impact :
- Hydroxyl groups (as in ) improve hydrogen-bonding capacity, enhancing solubility in aqueous media. In contrast, nitro () or bromo () substituents may increase reactivity in cross-coupling reactions or photochemical applications.
Iodinated derivatives () are niche laboratory reagents, whereas nitro-substituted compounds () may serve as precursors for explosives or dyes.
Research Findings and Data Gaps
- Synthetic Utility: Derivatives like and highlight the versatility of propanoic acid scaffolds in medicinal chemistry, though dibenzothiophene-containing variants remain underexplored.
Q & A
Q. What are the recommended synthetic routes for 3-dibenzothiophen-3-ylpropanoic acid, and what challenges arise during its preparation?
- Methodological Answer : Synthesis typically involves coupling dibenzothiophene derivatives with propanoic acid precursors. For example, Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling can introduce the propanoic acid moiety to the dibenzothiophene core . Challenges include regioselectivity control (due to dibenzothiophene's aromatic system) and purification of intermediates. High-performance liquid chromatography (HPLC) or recrystallization in polar solvents (e.g., ethanol/water mixtures) is recommended for isolating pure products .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Combine spectroscopic techniques:
- NMR (¹H/¹³C): Confirm substitution patterns and aromatic proton integration.
- FT-IR : Verify carboxyl (-COOH) and aromatic C-H stretching bands.
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ or [M-H]⁻).
Purity is assessed via HPLC with UV detection (λ = 254 nm) and a C18 column using acetonitrile/water gradients .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer : While specific hazard data for this compound is limited, general protocols for aromatic carboxylic acids apply:
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of fine particulates.
- Store in a cool, dry place away from oxidizers. Refer to SDS templates for structurally similar compounds (e.g., 3-(4-Hydroxy-3-nitrophenyl)propanoic acid) for emergency measures .
Advanced Research Questions
Q. How do electronic effects of the dibenzothiophene moiety influence the acidity and reactivity of the propanoic acid group?
- Methodological Answer : The electron-withdrawing sulfur atom in dibenzothiophene increases the acidity of the propanoic acid group compared to unsubstituted phenylpropanoic acids. Titration with NaOH (0.1 M) under nitrogen can measure pKa shifts. Computational studies (DFT/B3LYP) using Gaussian software can model charge distribution and predict reactivity toward nucleophiles or metal catalysts .
Q. What strategies resolve contradictions in reported biological activity data for dibenzothiophene-propanoic acid derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols:
- Use DMSO stock solutions (<0.1% final concentration) to avoid cytotoxicity.
- Validate results across multiple cell lines (e.g., HEK293, HeLa) and include positive controls (e.g., indomethacin for COX inhibition studies). Meta-analyses of published data (e.g., PubChem BioAssay) can identify trends .
Q. How can computational modeling guide the design of this compound derivatives for targeted drug delivery?
- Methodological Answer : Molecular docking (AutoDock Vina) against protein targets (e.g., COX-2 or PPARγ) predicts binding affinities. Pharmacophore modeling (Schrödinger Phase) identifies critical functional groups. ADMET predictions (SwissADME) optimize bioavailability and reduce off-target effects. Experimental validation via SPR (surface plasmon resonance) confirms binding kinetics .
Q. What are the limitations of current catalytic systems for asymmetric synthesis of chiral derivatives of this compound?
- Methodological Answer : Achieving enantioselectivity in dibenzothiophene derivatives is challenging due to steric hindrance. Screen chiral catalysts (e.g., BINAP-ruthenium complexes or organocatalysts like proline derivatives) under varying temperatures and solvents (THF, DCM). Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) .
Key Research Gaps and Recommendations
- Structural Analogues : Compare reactivity with 3-(3'-nitrobiphenyl-3-yl)propanoic acid to explore electronic effects .
- Toxicity Profiling : Conduct Ames tests and zebrafish embryo assays to assess genotoxicity and developmental impacts .
- Crystallography : Resolve 3D structure via X-ray diffraction (single-crystal) to inform SAR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
